N-(3-chlorophenyl)-5-(hydroxymethyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide
Description
N-(3-chlorophenyl)-5-(hydroxymethyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide is a pyrano-pyridine derivative characterized by a fused bicyclic core structure with a 2-oxo group, a hydroxymethyl substituent at position 5, and an 8-methyl group. The 3-chlorophenyl carboxamide moiety at position 3 contributes to its unique electronic and steric profile.
Properties
IUPAC Name |
N-(3-chlorophenyl)-5-(hydroxymethyl)-8-methyl-2-oxopyrano[2,3-c]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O4/c1-9-15-13(10(8-21)7-19-9)6-14(17(23)24-15)16(22)20-12-4-2-3-11(18)5-12/h2-7,21H,8H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACVCMDSNMSFAJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1OC(=O)C(=C2)C(=O)NC3=CC(=CC=C3)Cl)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-5-(hydroxymethyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of a 3-chlorophenyl amine with a suitable pyrano[2,3-c]pyridine derivative under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-5-(hydroxymethyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group in the pyrano[2,3-c]pyridine core can be reduced to form an alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .
Major Products
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for treating various diseases due to its unique chemical structure and biological activity.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-5-(hydroxymethyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Electronic Effects
- In contrast, Compound A’s 5-chloro-2,4-dimethoxyphenyl group combines electron-withdrawing (Cl) and electron-donating (methoxy) groups, creating a polarized aromatic system .
Steric and Solubility Considerations
- Compound A’s additional methoxy groups increase steric bulk and hydrophilicity compared to the target compound. This may improve aqueous solubility but reduce membrane permeability.
- The hydroxymethyl group (common to both compounds) enhances polarity, favoring interactions with polar binding pockets.
Biological Activity
N-(3-chlorophenyl)-5-(hydroxymethyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound has a complex structure characterized by a pyrano[2,3-c]pyridine core, which contributes to its biological activity. The presence of a chlorophenyl group and hydroxymethyl substitution enhances its interaction with biological targets.
Antitumor Activity
Research has indicated that derivatives of pyrano[2,3-c]pyridine compounds exhibit notable antitumor properties. For instance, a study demonstrated that compounds with similar structures showed significant inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets. It has been shown to inhibit enzymes involved in cancer progression and inflammatory pathways. For example, the compound's structural analogs have been reported to inhibit dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine synthesis critical for rapidly dividing cells .
In Vitro Studies
In vitro assays have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. A notable study evaluated its efficacy against breast cancer cells, showing an IC50 value that indicates potent activity compared to standard chemotherapeutic agents .
In Vivo Studies
Animal model studies are essential for understanding the therapeutic potential of this compound. Preliminary studies indicate that administration of the compound leads to reduced tumor growth in xenograft models, supporting its use as a potential anticancer agent. These findings suggest that further investigation into dosage optimization and long-term effects is warranted.
Data Tables
Q & A
Q. Table 1: Analytical Parameters
| Technique | Conditions | Key Metrics |
|---|---|---|
| HPLC | C18, 70% ACN, 254 nm | Purity ≥98% |
| ¹H NMR | DMSO-d6, 400 MHz | δ 2.35 (s, CH3), δ 5.20 (s, CH2OH) |
| HRMS | ESI+ | m/z [M+H]+ = calculated value ± 2 ppm |
Basic: What spectroscopic techniques are critical for structural elucidation?
Methodological Answer:
- ¹H/¹³C NMR : Assign signals for the hydroxymethyl group (δ ~5.2 ppm, singlet) and pyranone carbonyl (δ ~165 ppm). Compare with analogous pyrano[2,3-c]pyridine systems .
- FT-IR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and hydroxyl groups (broad peak ~3400 cm⁻¹).
- X-ray Crystallography (if crystalline): Resolve the fused bicyclic system and confirm substituent positions.
Advanced: How can contradictory bioactivity data (e.g., IC50 variability) be resolved?
Methodological Answer:
Contradictions often arise from assay conditions or cellular models. Mitigation strategies include:
Orthogonal Assays : Validate enzyme inhibition (e.g., kinase assays) with cell-based viability tests (e.g., MTT).
Solubility Controls : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation artifacts.
Buffer Optimization : Test activity in varying pH (6.5–7.5) and ionic strength buffers to mimic physiological conditions.
Metabolic Stability : Use liver microsomes to assess degradation rates, which may explain potency discrepancies .
Advanced: What strategies improve synthetic yield for scaled-up production?
Methodological Answer:
- Catalyst Screening : Test Pd(PPh3)4 vs. CuI for Suzuki-Miyaura coupling; optimize ligand-to-metal ratios.
- Solvent Effects : Compare DMF (high polarity) with THF or toluene for intermediate stability.
- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time (e.g., 80°C for 2 h vs. 24 h conventional heating) .
- Workup Efficiency : Replace column chromatography with pH-selective crystallization (e.g., acid/base partitioning).
Advanced: How to design structure-activity relationship (SAR) studies for this scaffold?
Methodological Answer:
Core Modifications : Synthesize analogs with substituents at the 5-hydroxymethyl (e.g., esterification) or 8-methyl positions.
Bioisosteric Replacement : Replace the chlorophenyl group with trifluoromethyl or nitro groups to assess electronic effects.
Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify key interactions (e.g., hydrogen bonding with the pyranone carbonyl).
In Vivo Correlation : Compare in vitro IC50 with pharmacokinetic parameters (AUC, Cmax) in rodent models.
Advanced: How to address solubility limitations in biological assays?
Methodological Answer:
- Prodrug Design : Convert the hydroxymethyl group to a phosphate ester for enhanced aqueous solubility.
- Co-solvent Systems : Use cyclodextrin inclusion complexes or PEG-based formulations.
- Particle Size Reduction : Nano-mill the compound to <200 nm for improved dispersion in cell culture media .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
